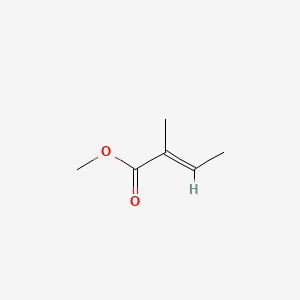

Methyl tiglate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It is a methyl ester of tiglic acid, characterized by its pleasant fruity odor. This compound is commonly used in the flavor and fragrance industry due to its aromatic properties.

Wirkmechanismus

Target of Action

Methyl tiglate, also known as Tigilanol tiglate, is a protein kinase C (PKC)/C1 domain activator . The primary targets of this compound are endothelial and cancer cells .

Mode of Action

This compound interacts with its targets by inducing cell death at therapeutically relevant concentrations . It acts as a lipotoxin, binding to and promoting mitochondrial/endoplasmic reticulum (ER) dysfunction . This leads to ATP depletion, organelle swelling, caspase activation, gasdermin E cleavage, and induction of terminal necrosis .

Biochemical Pathways

The main biochemical pathway affected by this compound is the catabolism of isoleucine through the β-oxidation pathway . This pathway generates tiglyl-CoA, a probable intermediate, which is the main precursor of this compound .

Pharmacokinetics

It’s known that the compound is highly hydrophobic, practically insoluble in water, and relatively neutral . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of this compound’s action is the induction of cell death in both endothelial and cancer cells . This is achieved through a caspase/gasdermin E-dependent pyroptotic pathway . At therapeutic doses, this compound causes ATP depletion, organelle swelling, caspase activation, gasdermin E cleavage, and induction of terminal necrosis .

Action Environment

The compound’s hydrophobic nature and relative neutrality suggest that it may be influenced by factors such as ph and the presence of other lipids .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Methyl tiglate are not fully understood yet. It is known that methyl esters like this compound can participate in various biochemical reactions. They can act as substrates for esterases, enzymes that catalyze the hydrolysis of esters . The interaction of this compound with these enzymes could potentially influence various biochemical pathways.

Cellular Effects

The specific cellular effects of this compound are currently unknown. Esters, including this compound, can influence cell function by participating in cellular metabolic processes. They can be metabolized by cells to produce alcohols and carboxylic acids, which can then participate in various cellular processes .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not well understood. As an ester, it can be hydrolyzed by esterases to produce alcohol and carboxylic acid. This reaction could potentially influence the activity of various biomolecules, including enzymes and proteins .

Temporal Effects in Laboratory Settings

Like other esters, it may be subject to degradation over time, particularly in the presence of esterases .

Metabolic Pathways

This compound, as an ester, is likely to be involved in ester metabolism. This metabolic pathway involves the hydrolysis of esters to alcohols and carboxylic acids, a reaction catalyzed by esterases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl tiglate can be synthesized through the esterification of tiglic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of tiglic acid with methanol using a continuous flow reactor. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation to achieve the desired purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Tiglic acid.

Reduction: 2-methyl-2-butanol.

Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl tiglate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and alcohols.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Vergleich Mit ähnlichen Verbindungen

Methyl crotonate: Similar in structure but differs in the position of the double bond.

Ethyl tiglate: An ethyl ester of tiglic acid with similar properties but different ester group.

Methyl 2-methylcrotonate: Another ester with a similar structure but different substitution pattern.

Uniqueness: Methyl tiglate is unique due to its specific ester group and the position of the double bond, which confer distinct chemical and physical properties. Its pleasant odor and reactivity make it particularly valuable in the flavor and fragrance industry .

Eigenschaften

CAS-Nummer |

41725-90-0 |

|---|---|

Molekularformel |

C6H10O2 |

Molekulargewicht |

114.14 g/mol |

IUPAC-Name |

methyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C6H10O2/c1-4-5(2)6(7)8-3/h4H,1-3H3 |

InChI-Schlüssel |

YYJWBYNQJLBIGS-UHFFFAOYSA-N |

SMILES |

CC=C(C)C(=O)OC |

Kanonische SMILES |

CC=C(C)C(=O)OC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.